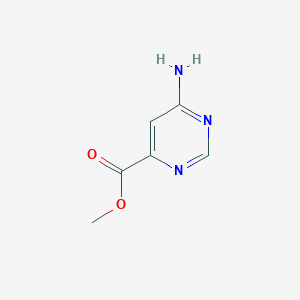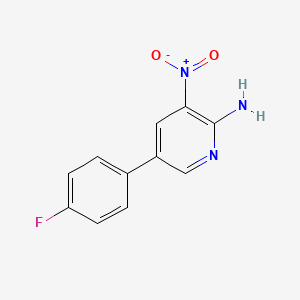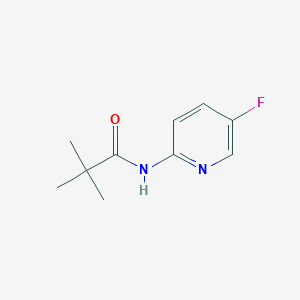
N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of various pyridine derivatives has been explored in the provided studies. For instance, a series of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides were synthesized and characterized using a range of spectroscopic techniques, including IR, 1H NMR, and UV, as well as X-ray single crystal diffraction . Another study reported the synthesis of new polyamides through a direct polycondensation reaction involving 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines, yielding polymers with pyridyl moieties in the main chain . Additionally, a new crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was prepared and characterized by various spectroscopic methods and X-ray crystallography .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using X-ray crystallography and supported by computational methods such as DFT and TDDFT calculations. The studies provided insights into the molecular frontier orbitals and the electronic absorption and emission spectra . In another work, the crystal structure of a pincer-type compound, N,N'-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, was described, revealing a tricationic pro-ligand with triflate anions connected by strong N–H⋯O hydrogen bonds .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were investigated through various analytical techniques. The polymers synthesized from pyridine derivatives showed high solubility in polar solvents and were characterized by their thermal properties using thermal gravimetric analysis . The crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide indicated molecular packing resulting from N–H⋯O hydrogen bonds . Additionally, the physicochemical properties, such as melting point behavior, were correlated with the substituent position on the pyridine ring .
Aplicaciones Científicas De Investigación
Fluorescent Chemo-sensing
Compounds structurally related to N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide, such as fluoro-substituted hydrazones, have been investigated for their fluorescent "turn on" response to specific metal ions like Al3+. These hydrazones exhibit enhanced emission upon interaction with Al3+, making them potential candidates for selective fluorescent chemo-sensing applications, particularly in living cells imaging Rahman et al., 2017.
Fluoroionophores for Metal Detection
Derivatives of diamine-salicylaldehyde, including fluoroionophores, have shown significant spectral diversity and specificity in chelating metal cations such as Zn2+. This specificity is valuable for developing selective metal detectors that could be applied in various analytical and biochemical contexts Hong et al., 2012.
PET Tracer for Imaging Cancer Tyrosine Kinase
Compounds with fluorine substitutions, such as N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, have been synthesized as potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. Such compounds could enhance cancer diagnostic techniques by improving imaging of cancerous tissues Wang et al., 2005.
Non-Linear Optical Materials
Fluoro-substituted compounds, including those structurally related to N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide, have been explored for their non-linear optical (NLO) properties. These materials could be used in the development of advanced optical devices and technologies Jayarajan et al., 2019.
Activation of Dioxygen
Research on mononuclear non-heme iron complexes, structurally similar to N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide, has provided insights into the activation of dioxygen. Such studies could lead to advancements in understanding enzymatic systems and developing catalysts for industrial applications Martinho et al., 2010.
Propiedades
IUPAC Name |
N-(5-fluoropyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAYCNUDQFSZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624484 | |
| Record name | N-(5-Fluoropyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide | |
CAS RN |
784155-54-0 | |
| Record name | N-(5-Fluoropyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




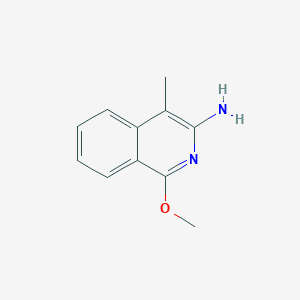

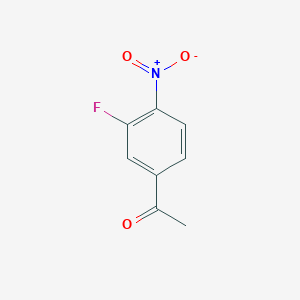


![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)


![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)
